molecular formula C9H18O B12583519 methanol;(1R)-1-methyl-3-methylidenecyclohexane CAS No. 646526-50-3

methanol;(1R)-1-methyl-3-methylidenecyclohexane

Cat. No.: B12583519
CAS No.: 646526-50-3
M. Wt: 142.24 g/mol
InChI Key: WVCLFCKDWWBJTA-DDWIOCJRSA-N
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Description

Methanol;(1R)-1-methyl-3-methylidenecyclohexane is a compound that combines the properties of methanol and a cyclohexane derivative. Methanol, also known as wood alcohol, is a simple alcohol with the chemical formula CH₃OH. It is a colorless, volatile liquid with a distinctive odor and is used in various industrial applications. The cyclohexane derivative, (1R)-1-methyl-3-methylidenecyclohexane, is a cyclic hydrocarbon with a unique structure that contributes to the compound’s distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanol can be synthesized through several methods, including the catalytic hydrogenation of carbon monoxide and the steam reforming of natural gas. The cyclohexane derivative can be synthesized through various organic reactions, such as the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under specific conditions.

Industrial Production Methods: Methanol is primarily produced industrially through the steam reforming of natural gas, followed by catalytic hydrogenation of the resulting synthesis gas. The cyclohexane derivative can be produced through the catalytic hydrogenation of suitable precursors, followed by purification processes to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to formaldehyde and further to formic acid. Reduction reactions can convert methanol to methane. Substitution reactions involve the replacement of the hydroxyl group with other functional groups.

The cyclohexane derivative can undergo similar reactions, including hydrogenation, oxidation, and substitution. The presence of the double bond in the cyclohexane ring allows for additional reactions, such as electrophilic addition and polymerization.

Common Reagents and Conditions: Common reagents for methanol reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The cyclohexane derivative may react with hydrogen gas in the presence of a catalyst for hydrogenation reactions or with halogens for substitution reactions.

Major Products Formed: Oxidation of methanol typically produces formaldehyde and formic acid. Reduction reactions yield methane. Substitution reactions can produce various ethers and esters. The cyclohexane derivative can form hydrogenated products, halogenated compounds, and polymers depending on the reaction conditions.

Scientific Research Applications

Methanol is widely used in scientific research for its solvent properties and as a feedstock for the production of chemicals like formaldehyde, acetic acid, and methyl tert-butyl ether. It is also used in fuel cells for hydrogen production and as an alternative fuel source.

The cyclohexane derivative has applications in organic synthesis, particularly in the production of polymers and as a building block for more complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

Methanol exerts its effects primarily through its metabolism in the liver, where it is converted to formaldehyde and then to formic acid. These metabolites can cause toxicity by inhibiting cellular respiration and causing metabolic acidosis. The cyclohexane derivative’s mechanism of action depends on its specific interactions with biological targets, which may include enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

Methanol is similar to other simple alcohols like ethanol and propanol but is more toxic due to its metabolites. The cyclohexane derivative can be compared to other cyclic hydrocarbons like cyclohexane and cyclohexene, but its unique structure with a double bond and a methyl group makes it distinct in its reactivity and applications.

List of Similar Compounds:
  • Ethanol
  • Propanol
  • Cyclohexane
  • Cyclohexene
  • Formaldehyde
  • Formic acid

This detailed article provides a comprehensive overview of methanol;(1R)-1-methyl-3-methylidenecyclohexane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

646526-50-3

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

methanol;(1R)-1-methyl-3-methylidenecyclohexane

InChI

InChI=1S/C8H14.CH4O/c1-7-4-3-5-8(2)6-7;1-2/h8H,1,3-6H2,2H3;2H,1H3/t8-;/m1./s1

InChI Key

WVCLFCKDWWBJTA-DDWIOCJRSA-N

Isomeric SMILES

C[C@@H]1CCCC(=C)C1.CO

Canonical SMILES

CC1CCCC(=C)C1.CO

Origin of Product

United States

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